molecular formula C17H11N5 B018294 Letrozole-d4

Letrozole-d4

Cat. No. B018294
M. Wt: 289.33 g/mol
InChI Key: HPJKCIUCZWXJDR-NMRLXUNGSA-N
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Patent
US07705159B2

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1350 g
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
52.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][C:3]([Na])=[N:2]1.Br[CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[C:17]1(C)[CH:22]=[CH:21][C:20]([C:23]#[N:24])=[CH:19][CH:18]=1.N1C=NC(CC2C=CC(C#N)=CC=2)=N1.FC1C=CC(C#N)=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1.CC(N(C)C)=O>[CH:11]1[C:12]([C:13]#[N:14])=[CH:15][CH:16]=[C:9]([CH:8]([N:2]2[N:1]=[CH:5][N:4]=[CH:3]2)[C:17]2[CH:18]=[CH:19][C:20]([C:23]#[N:24])=[CH:21][CH:22]=2)[CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
N1N=C(N=C1)[Na]
Name
Quantity
1350 g
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(N=C1)CC1=CC=C(C#N)C=C1
Step Five
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
52.8 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at a temperature between −15° C. and −10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over a period of 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at a temperature between −5° C. and 0° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water
CUSTOM
Type
CUSTOM
Details
followed by precipitation of the product by the addition of 3510 grams of water
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
i.e., from 15° C. to 25° C., and then the precipitate was collected
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The wet precipitate was dissolved in 630 grams of dichloromethane
WASH
Type
WASH
Details
63 grams of acetone, and the solution washed with 450 grams of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated at 30° C.
ADDITION
Type
ADDITION
Details
diluted with 450 grams of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at atmospheric pressure until all the dichloromethane
CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under vacuum to a weight of about 300 grams
ADDITION
Type
ADDITION
Details
The suspension was diluted with a further 450 grams of toluene
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under vacuum to a weight of 500 grams
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
rinsed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1C#N)C(C=2C=CC(=CC2)C#N)N3C=NC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07705159B2

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1350 g
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
52.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][C:3]([Na])=[N:2]1.Br[CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[C:17]1(C)[CH:22]=[CH:21][C:20]([C:23]#[N:24])=[CH:19][CH:18]=1.N1C=NC(CC2C=CC(C#N)=CC=2)=N1.FC1C=CC(C#N)=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1.CC(N(C)C)=O>[CH:11]1[C:12]([C:13]#[N:14])=[CH:15][CH:16]=[C:9]([CH:8]([N:2]2[N:1]=[CH:5][N:4]=[CH:3]2)[C:17]2[CH:18]=[CH:19][C:20]([C:23]#[N:24])=[CH:21][CH:22]=2)[CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
N1N=C(N=C1)[Na]
Name
Quantity
1350 g
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(N=C1)CC1=CC=C(C#N)C=C1
Step Five
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
52.8 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at a temperature between −15° C. and −10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over a period of 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at a temperature between −5° C. and 0° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water
CUSTOM
Type
CUSTOM
Details
followed by precipitation of the product by the addition of 3510 grams of water
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
i.e., from 15° C. to 25° C., and then the precipitate was collected
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The wet precipitate was dissolved in 630 grams of dichloromethane
WASH
Type
WASH
Details
63 grams of acetone, and the solution washed with 450 grams of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated at 30° C.
ADDITION
Type
ADDITION
Details
diluted with 450 grams of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at atmospheric pressure until all the dichloromethane
CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under vacuum to a weight of about 300 grams
ADDITION
Type
ADDITION
Details
The suspension was diluted with a further 450 grams of toluene
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under vacuum to a weight of 500 grams
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
rinsed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1C#N)C(C=2C=CC(=CC2)C#N)N3C=NC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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